molecular formula C12H13BrF3NO2 B1393389 N-BOC-3-Bromo-5-trifluoromethylaniline CAS No. 641571-03-1

N-BOC-3-Bromo-5-trifluoromethylaniline

Cat. No. B1393389
CAS RN: 641571-03-1
M. Wt: 340.14 g/mol
InChI Key: PGCWCIPXTAAMTC-UHFFFAOYSA-N
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Description

“N-BOC-3-Bromo-5-trifluoromethylaniline” is a chemical compound with the molecular formula C12H13BrF3NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “N-BOC-3-Bromo-5-trifluoromethylaniline” is 1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-9-5-7(12(14,15)16)4-8(13)6-9/h4-6H,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

“N-BOC-3-Bromo-5-trifluoromethylaniline” is a solid at room temperature . Its molecular weight is 340.14 .

Scientific Research Applications

Synthesis of N-Boc-α-amino acids and Chiral Peptidic Nucleic Acids

N-Boc-3-Bromo-5-trifluoromethylaniline has been used in the synthesis of N-Boc-Glutamic acid α-benzyl ester, which was transformed into 4-bromo-2-(tert-butoxycarbonylamino)-butyric acid benzyl ester using the Barton-Crich protocol. This derivative is crucial in the nucleophilic substitution with nucleobases to produce optically active N-Boc-4-adeninbutyrine (Boc-Aby), N-Boc-4-thyminbutyrine (Boc-Tby), N-Boc-4-guaninbutyrine (Boc-Gby), and N-Boc-4-cytosinbutyrine (Boc-Cby). These building blocks are significant for the synthesis of chiral peptidic nucleic acids (PNA) (Lenzi, Reginato, & Taddai, 1995).

Application in Photocatalysis

The compound is relevant in the context of (BiO)2CO3-based photocatalysts (BOC). BOC is a candidate for various fields including healthcare, photocatalysis, humidity sensors, nonlinear optical application, and supercapacitors. Modification strategies like doping BOC with nonmetals (C, N, and oxygen vacancy) are unique, enhancing visible light-driven photocatalytic performance (Ni, Sun, Zhang, & Dong, 2016).

Metalation and Electrophilic Substitution

N-BOC protected fluoroanilines and trifluoromethylanilines undergo metalation adjacent to the nitrogen when treated with tert-butyllithium in THF. The nitrogen carrying two alkyl or trimethylsilyl groups are preferentially deprotonated next to the halogen atom using highly polar metalating reagents. This is crucial in organic synthesis and chemical transformations (Takagishi, Katsoulos, & Schlosser, 1992).

Fabrication of Hierarchical Microspheres

N-BOC is instrumental in fabricating N-doped (BiO)2CO3 hierarchical microspheres by a hydrothermal treatment process. The N-BOC exhibited not only excellent visible light photocatalytic activity but also high photochemical stability and durability in photocatalytic removal of NO in air. This demonstrates the potential of N-BOC in environmental pollution control (Dong et al., 2012).

Synthesis of Protected Amino Acids

N-BOC derivatives of 2-lithiopyrrole and 2,5-dilithiopyrrole have been synthesized via bromination and lithium-halogen exchange reactions. These derivatives react with various electrophiles to produce substituted N-BOC pyrroles, showcasing its utility in amino acid and peptide synthesis (Chen & Cava, 1987).

Safety and Hazards

The compound has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-9-5-7(12(14,15)16)4-8(13)6-9/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCWCIPXTAAMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674724
Record name tert-Butyl [3-bromo-5-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC-3-Bromo-5-trifluoromethylaniline

CAS RN

641571-03-1
Record name tert-Butyl [3-bromo-5-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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